4-ACETYL-N-(12-DIHYDROACENAPHTHYLEN-5-YL)BENZAMIDE
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Overview
Description
4-Acetyl-N-(12-dihydroacenaphthylen-5-yl)benzamide is a complex organic compound that features a benzamide core substituted with an acetyl group and a dihydroacenaphthylene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-(12-dihydroacenaphthylen-5-yl)benzamide typically involves multiple steps. One common method starts with the acenaphthene derivative, which is reacted with bromoacetyl bromide in the presence of aluminum chloride to yield 5-bromoacetylacenaphthene . This intermediate is then subjected to further reactions to introduce the benzamide and acetyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-N-(12-dihydroacenaphthylen-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-Acetyl-N-(12-dihydroacenaphthylen-5-yl)benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antitumor properties.
Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-acetyl-N-(12-dihydroacenaphthylen-5-yl)benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-Dichlorophenyl)-4-(1,2-dihydroacenaphthylen-5-yl)-1,3-thiazol-2-amine
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
Uniqueness
4-Acetyl-N-(12-dihydroacenaphthylen-5-yl)benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an acetyl group and a dihydroacenaphthylene moiety sets it apart from other similar compounds, potentially leading to unique applications and effects.
Properties
Molecular Formula |
C21H17NO2 |
---|---|
Molecular Weight |
315.4g/mol |
IUPAC Name |
4-acetyl-N-(1,2-dihydroacenaphthylen-5-yl)benzamide |
InChI |
InChI=1S/C21H17NO2/c1-13(23)14-5-9-17(10-6-14)21(24)22-19-12-11-16-8-7-15-3-2-4-18(19)20(15)16/h2-6,9-12H,7-8H2,1H3,(H,22,24) |
InChI Key |
XPEPATLTXAWZGQ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C3CCC4=C3C2=CC=C4 |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C3CCC4=C3C2=CC=C4 |
Origin of Product |
United States |
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